REACTION_SMILES
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[BH4-:21].[CH3:17][C:18](=[O:19])[O-:20].[CH3:23][OH:24].[NH4+:16].[Na+:22].[O:1]=[C:2]([CH2:3][c:4]1[cH:5][cH:6][c:7]([C:8](=[O:9])[O:10][CH2:11][CH3:12])[cH:13][cH:14]1)[CH3:15]>>[OH:1][CH:2]([CH2:3][c:4]1[cH:5][cH:6][c:7]([C:8](=[O:9])[O:10][CH2:11][CH3:12])[cH:13][cH:14]1)[CH3:15]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[BH4-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[NH4+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)c1ccc(CC(C)=O)cc1
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Name
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Type
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product
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Smiles
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CCOC(=O)c1ccc(CC(C)O)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |